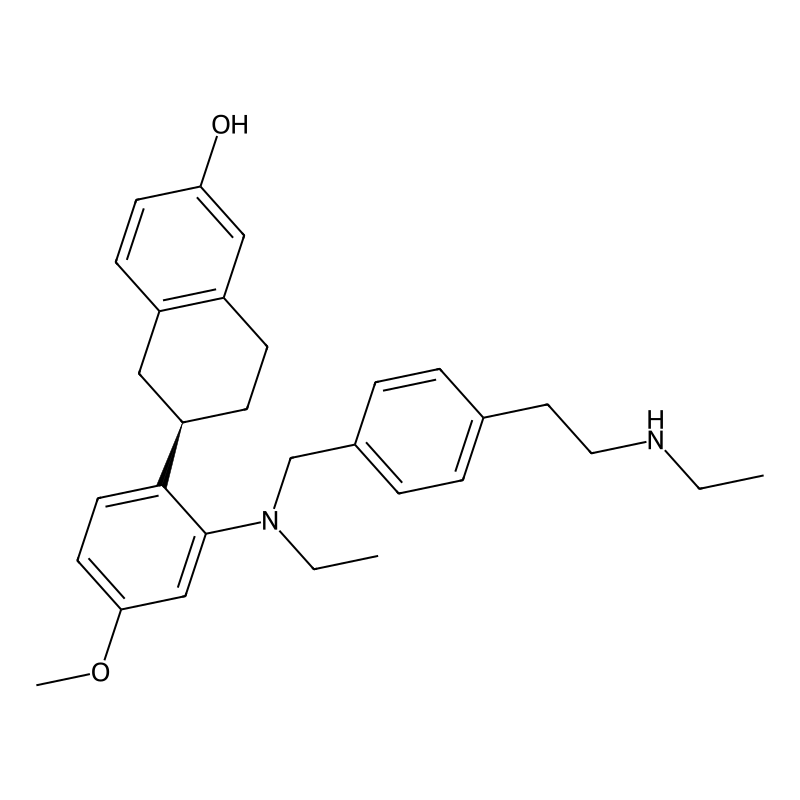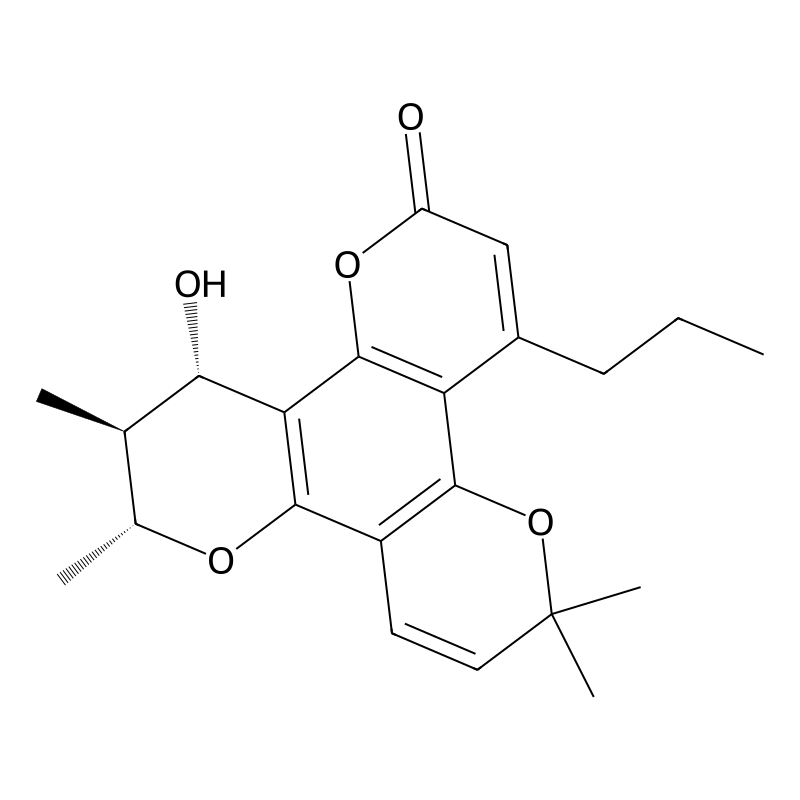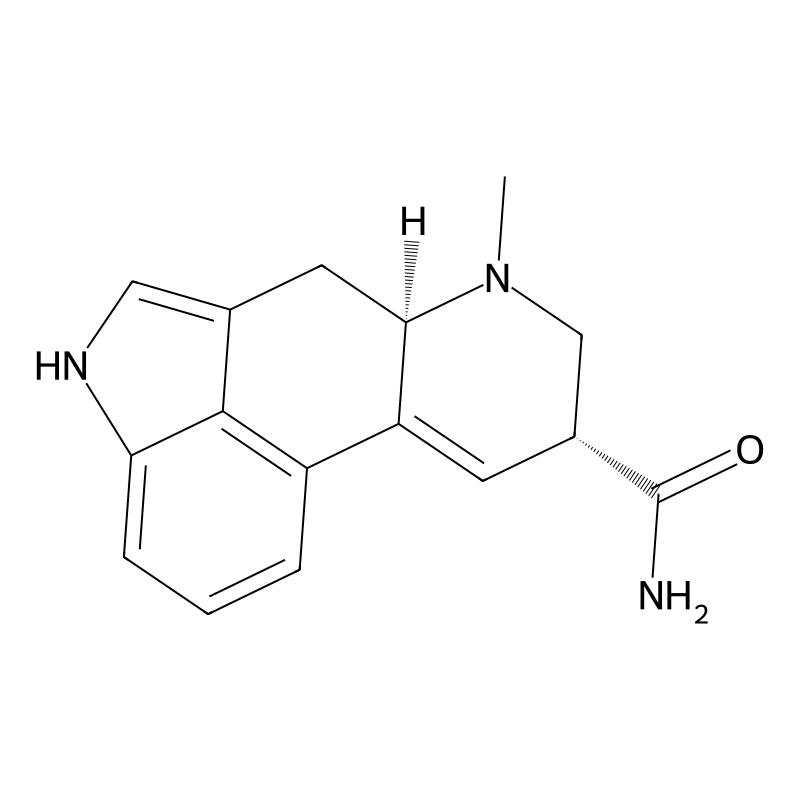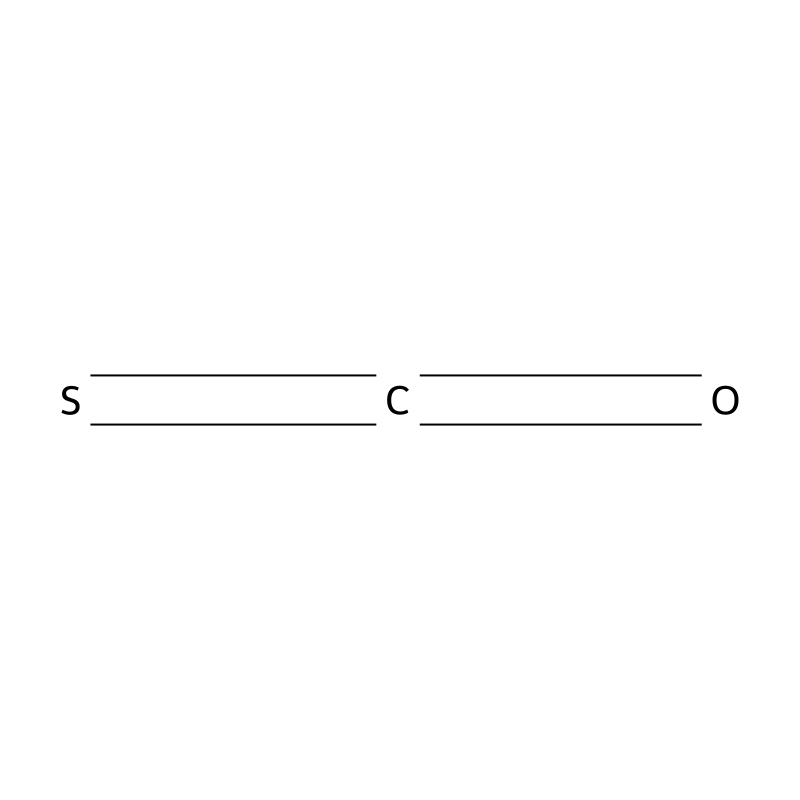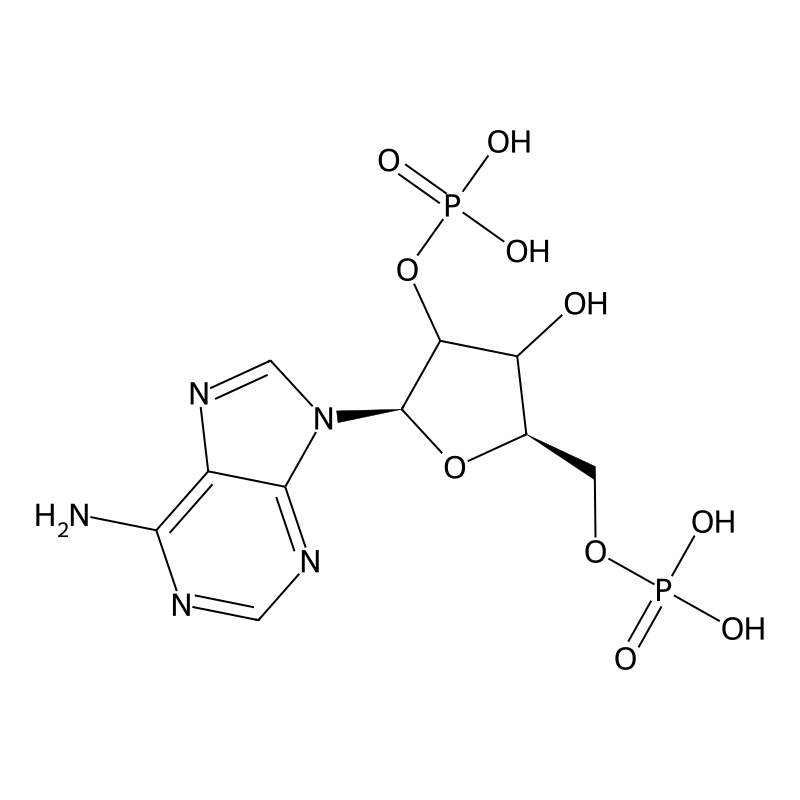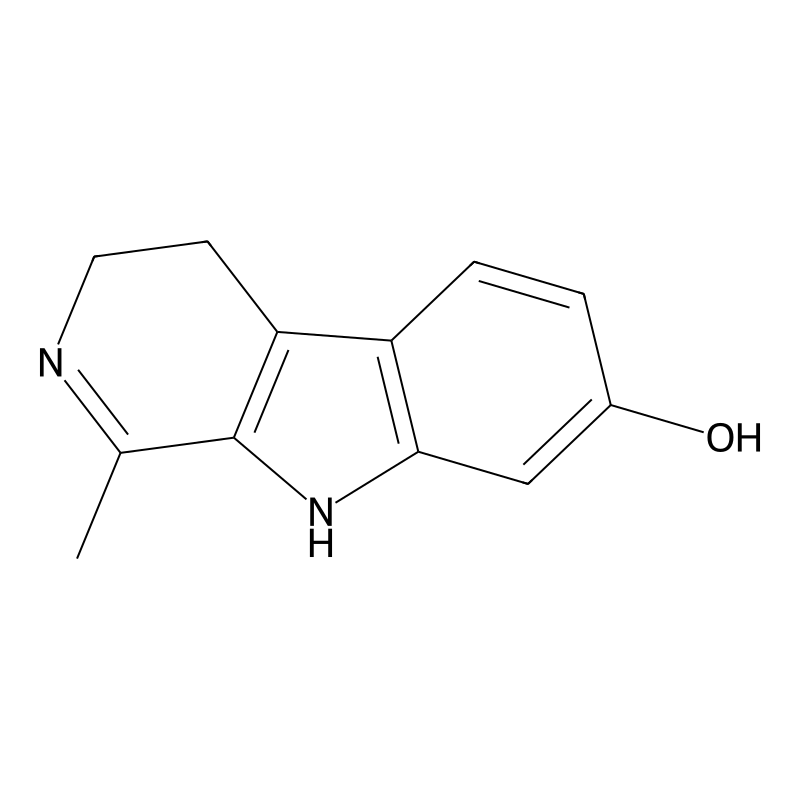Glyceryl dioleate
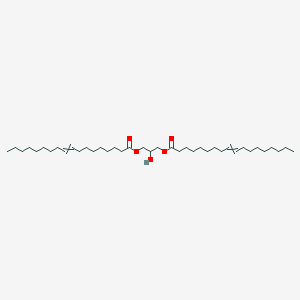
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Glyceryl dioleate, also known as diolein, is a triglyceride composed of glycerol and oleic acid. Its chemical formula is C39H72O5, and it is characterized by the presence of two oleic acid chains esterified to a glycerol backbone. Glyceryl dioleate is a colorless to pale yellow liquid that is soluble in organic solvents but only slightly soluble in water. It is commonly derived from natural sources, particularly vegetable oils, making it a popular choice in various applications, especially in the food and cosmetic industries due to its emulsifying properties and skin-conditioning effects .
Diolein is generally considered to have low toxicity []. However, as with many organic compounds, it can cause irritation to skin and eyes upon contact. Always handle Diolein with appropriate personal protective equipment (PPE) in a well-ventilated laboratory following recommended safety protocols [].
Signal transduction:
Diolein acts as a second messenger in signal transduction pathways, relaying signals from the cell membrane to the cytoplasm. Upon activation of specific receptors on the cell surface, phospholipase C (PLC) enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and DAG, including Diolein. IP3 mobilizes calcium ions from intracellular stores, while DAG activates protein kinase C (PKC), which further triggers various cellular responses, impacting cell growth, differentiation, and survival .
Membrane structure and function:
Diolein plays a vital role in maintaining the structure and function of cell membranes. It contributes to fluidity and flexibility, crucial for various cellular processes like transport, communication, and signal transduction. Additionally, Diolein can influence membrane curvature, impacting vesicle formation and fusion events .
Lipid droplet formation and metabolism:
Diolein serves as a precursor for triacylglycerol (TAG) synthesis, the primary form of energy storage in cells. Acyltransferases utilize Diolein and other DAGs as substrates to add a third fatty acid, converting them into TAG. This process is crucial for regulating energy homeostasis and lipogenesis (fatty acid synthesis) .
Drug delivery:
Due to its biocompatibility and ability to form self-assembling structures, Diolein holds promise in drug delivery applications. Researchers are exploring the use of Diolein-based nanoparticles as carriers for therapeutic drugs, targeting specific tissues and enhancing drug delivery efficiency .
- Hydrolysis: In the presence of water and an enzyme or acid catalyst, glyceryl dioleate can be hydrolyzed into glycerol and oleic acid. This reaction is significant in biological systems where triglycerides are broken down for energy.
- Saponification: When treated with a strong base such as sodium hydroxide, glyceryl dioleate undergoes saponification to produce glycerol and sodium oleate. The general reaction can be represented as follows:
This reaction highlights its potential use in soap-making processes .
Glyceryl dioleate exhibits various biological activities that contribute to its utility in pharmaceuticals and cosmetics. It has been shown to possess:
- Emollient Properties: It helps to soften and moisturize the skin, making it beneficial in cosmetic formulations.
- Antioxidant Activity: Glyceryl dioleate may help protect cells from oxidative stress, although further studies are needed to quantify this effect.
- Potential Anti-inflammatory Effects: Some studies suggest that it may reduce inflammation, which can be advantageous in skincare products targeting sensitive or irritated skin .
Glyceryl dioleate can be synthesized through several methods:
- Transesterification: This method involves the reaction of glycerol with oleic acid or oleic acid-rich oils under controlled conditions (heat, catalyst) to produce glyceryl dioleate.
- Enzymatic Synthesis: Lipases can be used to catalyze the esterification of glycerol with oleic acid, offering a more environmentally friendly approach with milder reaction conditions.
- Chemical Synthesis: Traditional chemical methods can also be employed, although they may involve harsher conditions and result in by-products that require purification .
Glyceryl dioleate finds application across various industries:
- Cosmetics: Used as an emollient and emulsifier in creams, lotions, and hair products.
- Food Industry: Acts as an emulsifier and stabilizer in food products.
- Pharmaceuticals: Serves as a carrier for drug delivery systems due to its biocompatibility.
- Industrial Uses: Employed in lubricants and coatings due to its lubricating properties .
Research into the interactions of glyceryl dioleate with other substances has revealed its compatibility with various ingredients commonly used in formulations. It has been studied for its ability to enhance the solubility of certain active compounds in cosmetic formulations. Furthermore, studies indicate that glyceryl dioleate can improve skin penetration of drugs when used as part of transdermal delivery systems .
Similar Compounds
Several compounds share structural similarities with glyceryl dioleate, each possessing unique characteristics:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Glyceryl monooleate | Monoglyceride | One oleic acid chain; used as an emulsifier. |
| Glyceryl trilinoleate | Triglyceride | Contains three linoleic acid chains; rich in omega fatty acids. |
| Glycerol tristearate | Triglyceride | Contains three stearic acid chains; solid at room temperature. |
| Glyceryl dibehenate | Triglyceride | Two behenic acid chains; used for its thickening properties. |
Glyceryl dioleate stands out due to its dual oleic acid chains which confer both fluidity and emulsifying capabilities, making it particularly effective for applications requiring stable emulsions .
Physical Description
XLogP3
Other CAS
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Emollient
General Manufacturing Information
9-Octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol: ACTIVE
